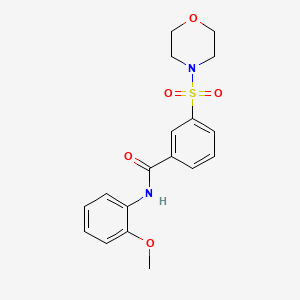

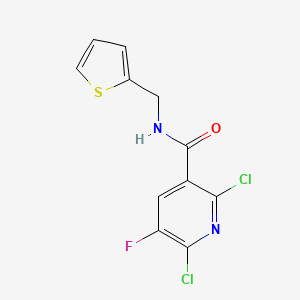

![molecular formula C17H14ClN3O3S B2726710 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide CAS No. 64405-64-7](/img/structure/B2726710.png)

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

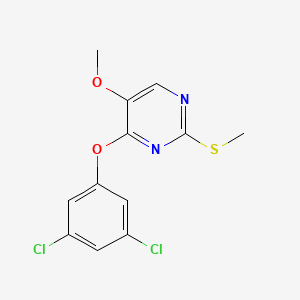

“N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are organoheterocyclic compounds containing a five-member aromatic ring made up of one sulfur atom, two carbon atoms, and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be confirmed using techniques such as NMR, IR, and elemental analysis . These techniques allow for the identification of the types of atoms present in the molecule and their connectivity .

科学的研究の応用

1. Protective Group in Organic Synthesis

- The 3,4-dimethoxybenzyl group, related to the structure of the compound , has been used as a protective group in organic synthesis. This group can be smoothly eliminated, making it a useful tool in the synthesis of complex organic molecules (Grunder-Klotz & Ehrhardt, 1991).

2. Antiviral Activity

- Derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have shown potential antiviral activity. For instance, some synthesized sulfonamide derivatives displayed anti-tobacco mosaic virus activity, indicating potential applications in virology and pharmaceuticals (Chen et al., 2010).

3. Structural and Molecular Analysis

- The compound 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole has been studied for its crystal and molecular structure using spectroscopic techniques and X-ray diffraction. This research provides insights into the structural properties of such compounds, which is essential for designing new materials or drugs (Kerru et al., 2019).

4. Condensation Catalysis

- N-(5-aryl-1,3,4-thiadiazol-2-yl) compounds, closely related to the compound , have been synthesized using carbodiimide condensation catalysis. These compounds have potential applications in chemical synthesis and drug development (Yu et al., 2014).

5. Corrosion Inhibition

- Some 1,3,4-thiadiazole derivatives have been investigated as corrosion inhibitors. This application is significant in materials science, especially for protecting metals like steel in corrosive environments (Bentiss et al., 2007).

6. Anticancer Potential

- Derivatives of triazolo-thiadiazole, which share structural similarities with the compound of interest, have shown potential as anti-neoplastic agents. These compounds may inhibit tumor cell invasion and potentiate apoptotic effects, making them subjects of interest in cancer research (Ningegowda et al., 2016).

7. Antimicrobial and Antioxidant Effects

- Novel compounds incorporating the thiadiazole structure have demonstrated significant antimicrobial and antioxidant capacities. This makes them valuable for pharmaceutical applications and in the study of infectious diseases (Taflan et al., 2019).

将来の方向性

The future research directions for “N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide” could include further studies on its synthesis, characterization, and potential biological activities. Given the antitubercular activity of similar compounds , it could be interesting to explore its potential use as a novel antitubercular agent.

作用機序

Target of Action

Similar compounds have been reported to target mycobacterium tuberculosis cell lines .

Mode of Action

The exact mode of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide It is suggested that the activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .

Result of Action

Similar compounds have shown certain anti-tobacco mosaic virus activity .

特性

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3S/c1-23-12-4-3-5-13(24-2)14(12)15(22)19-17-21-20-16(25-17)10-6-8-11(18)9-7-10/h3-9H,1-2H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAYRXZJAZXJRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878113 |

Source

|

| Record name | 2(4CLPh)5[(26diMeOPh)COAm]134thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

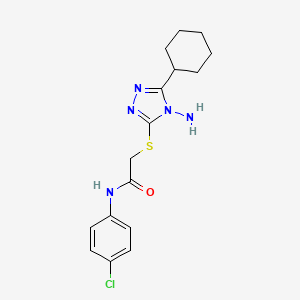

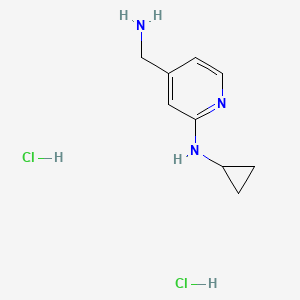

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2726627.png)

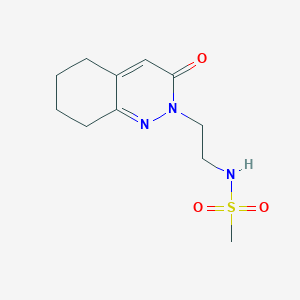

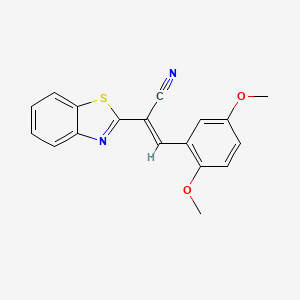

![1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2726630.png)

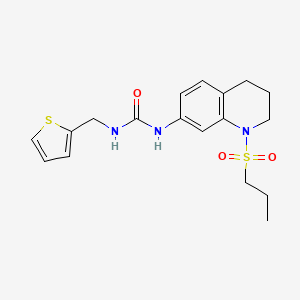

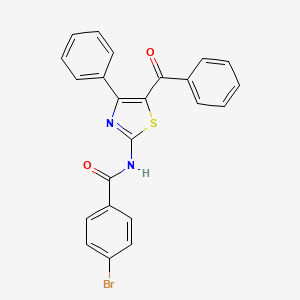

![3-(4-Ethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2726631.png)

![5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2726636.png)

![2-chloro-6-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2726648.png)